![molecular formula C7H7N3 B6605383 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole CAS No. 2803859-64-3](/img/structure/B6605383.png)
3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole, also known as 3-ethyl-5H-pyrrolo[2,1-c][1,2,4]triazole (E-PT), is a novel small molecule that has recently been studied for its potential use in scientific research applications. E-PT is a heterocyclic compound that belongs to the class of pyrrolotriazoles and has been found to possess a wide range of biological activities. It has been studied for its anti-inflammatory, anti-apoptotic, anti-tumor, and anti-oxidative activities, as well as its ability to modulate cell cycle progression.
Scientific Research Applications
E-PT has been studied for its potential use in a wide range of scientific research applications. It has been found to possess anti-inflammatory, anti-apoptotic, anti-tumor, and anti-oxidative activities, as well as its ability to modulate cell cycle progression. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, E-PT has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been found to protect neurons from oxidative damage.
Mechanism of Action
The exact mechanism of action of E-PT is not yet fully understood. However, studies have shown that E-PT can interact with a variety of cellular targets, including DNA, protein kinases, and transcription factors. It has also been found to modulate the activity of enzymes involved in cell cycle regulation and apoptosis, as well as to inhibit the expression of inflammatory mediators. Additionally, E-PT has been found to interact with a variety of receptors, including the estrogen receptor, androgen receptor, and glucocorticoid receptor.
Biochemical and Physiological Effects
E-PT has been found to possess a wide range of biochemical and physiological effects. It has been found to modulate the activity of enzymes involved in cell cycle regulation and apoptosis, as well as to inhibit the expression of inflammatory mediators. Additionally, E-PT has been found to possess anti-inflammatory, anti-apoptotic, anti-tumor, and anti-oxidative activities, as well as its ability to modulate cell cycle progression.
Advantages and Limitations for Lab Experiments
The use of E-PT in laboratory experiments has a number of advantages. It is easy to synthesize, and its effects on cellular targets can be easily studied in vitro. Additionally, its effects on cell cycle progression and apoptosis can be easily studied in vivo. However, there are some limitations to the use of E-PT in laboratory experiments. It has been found to be toxic to some cell lines, and its effects on some cellular targets are not yet fully understood.
Future Directions
The use of E-PT in scientific research is still in its early stages, and there are many potential future directions for further research. These include the study of its effects on other cellular targets, such as DNA, protein kinases, and transcription factors; the development of more effective synthesis methods; and the investigation of its potential use in the treatment of cancer, neurodegenerative diseases, and other diseases. Additionally, further research should be conducted to understand the exact mechanism of action of E-PT and its potential side effects.
Synthesis Methods
E-PT can be synthesized using a variety of methods. The most commonly used method involves the reaction of ethynylbenzene with hydrazine hydrate in aqueous solution. This reaction results in the formation of a hydrazone intermediate, which is then reacted with a base such as sodium hydroxide or potassium hydroxide to form the desired product. Other methods of synthesis include the reaction of ethynylbenzene with hydroxylamine in an aqueous solution, as well as the reaction of ethynylbenzene with an alkyl halide in the presence of a base.
properties
IUPAC Name |
3-ethynyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-2-6-8-9-7-4-3-5-10(6)7/h1H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVPVTDLIKAZBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NN=C2N1CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid](/img/structure/B6605301.png)

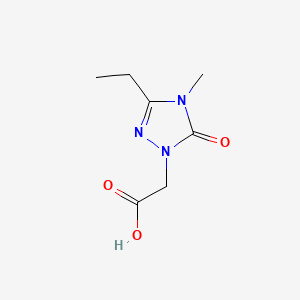
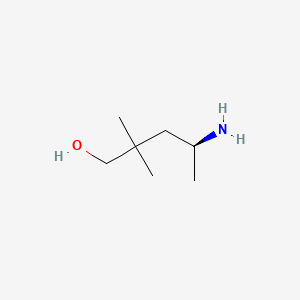
![3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione](/img/structure/B6605323.png)
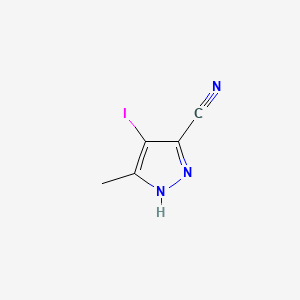

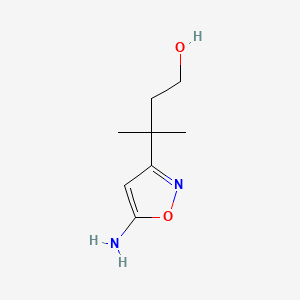
![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-[14-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)-12-[2-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)ethyl]-3,6,9-trioxa-12-azatetradecan-1-yl]acetamide](/img/structure/B6605334.png)
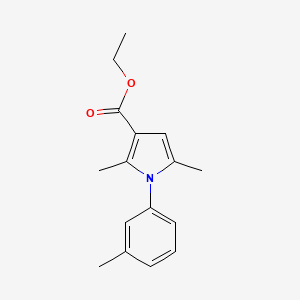
![2-{3-[5-chloro-2-(oxolan-3-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6605346.png)
![1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine](/img/structure/B6605361.png)
![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid](/img/structure/B6605372.png)
